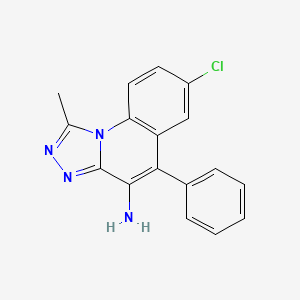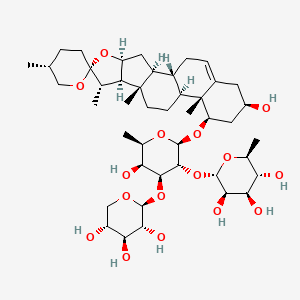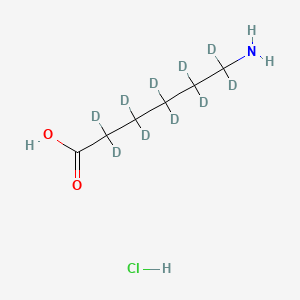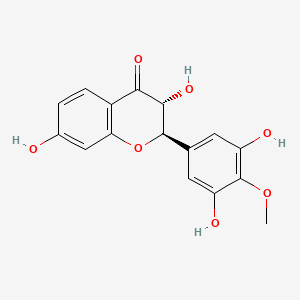
Sepinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sepinol is a powerful synthetic antioxidant that has been developed to provide protection from oxidative stress and inflammation in laboratory experiments. It is a derivative of the naturally-occurring antioxidant, selenium, and has been shown to be effective in a variety of lab experiments. Sepinol has a wide range of applications and is used in many different fields, such as cancer research, cardiovascular research, and neuroscience.
Mécanisme D'action
Sepinol works by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced during oxidative stress and inflammation. It does this by binding to the ROS and RNS, preventing them from damaging cells and tissues. Sepinol also acts as an antioxidant, neutralizing free radicals that can cause oxidative damage.
Biochemical and Physiological Effects
Sepinol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells. It has also been shown to improve the function of the immune system and protect against the development of cardiovascular and neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Sepinol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and can be used in a variety of different research applications. The main limitation of Sepinol is that it can be toxic at high concentrations, so it must be used with caution.
Orientations Futures
The future of Sepinol research is promising. Sepinol has been shown to be effective in a variety of laboratory experiments, and there is potential for it to be used in clinical settings. There is also potential for Sepinol to be used in the development of new drugs and treatments for a variety of diseases. Additionally, Sepinol may be used to develop new technologies, such as biosensors and nanotechnology, for the detection and treatment of diseases.
Méthodes De Synthèse
Sepinol is synthesized by a process called selenization, which involves the reaction of selenium with an organic compound. This reaction results in the formation of a selenol group, which is a type of organic compound containing selenium. The selenol group is then coupled with an organic molecule, such as an amino acid, to form the final product, Sepinol. The synthesis of Sepinol can be done in a laboratory setting and is relatively simple.
Applications De Recherche Scientifique
Sepinol is used in a variety of scientific research applications, such as cancer research, cardiovascular research, and neuroscience. In cancer research, Sepinol has been shown to inhibit the growth of cancer cells by preventing them from dividing and inducing apoptosis. In cardiovascular research, Sepinol has been shown to protect against oxidative stress and inflammation, which can lead to the development of cardiovascular diseases. In neuroscience, Sepinol has been shown to protect against oxidative stress and inflammation, which can lead to neurological disorders.
Propriétés
IUPAC Name |
(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZAKZBCYSVSS-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sepinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

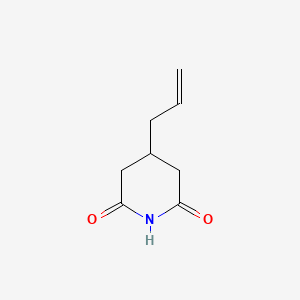

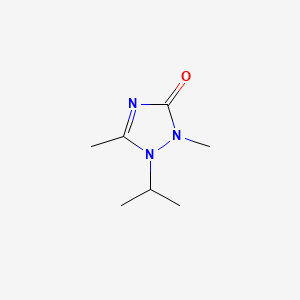
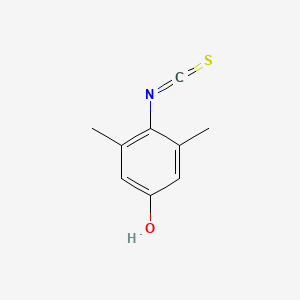

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
